molecular formula C9H14ClNO4S B13443583 N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine

Cat. No.: B13443583
M. Wt: 267.73 g/mol
InChI Key: KPCBFYZVMCQUAZ-QMMMGPOBSA-N
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Description

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of certain chlorinated compounds. It is often studied in the context of biomonitoring and toxicology to understand the exposure and effects of hazardous substances like 2-chloroprene and epichlorohydrin .

Properties

Molecular Formula

C9H14ClNO4S

Molecular Weight

267.73 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H14ClNO4S/c1-6(12)11-8(9(14)15)5-16-3-2-7(13)4-10/h8H,2-5H2,1H3,(H,11,12)(H,14,15)/t8-/m0/s1

InChI Key

KPCBFYZVMCQUAZ-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)CCl)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC(=O)CCl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-chloro-3-oxobutyl derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH buffer to maintain the desired pH level. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and hydroxyl derivatives. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity .

Scientific Research Applications

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine involves its formation as a metabolite through the conjugation of L-cysteine with chlorinated compounds. This process is mediated by enzymes like glutathione S-transferase, which catalyze the addition of glutathione to the chlorinated compound, followed by further enzymatic reactions to form the mercapturic acid derivative. The compound is then excreted in the urine, where it can be detected and quantified .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific formation from 2-chloroprene and its unique structural features, such as the presence of a 4-chloro-3-oxobutyl group. This makes it a valuable biomarker for monitoring exposure to specific chlorinated compounds .

Biological Activity

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine, a mercapturic acid derivative, has garnered attention for its significant biological activity, particularly in the context of detoxification processes related to chlorinated compounds. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid, with a molecular formula of C9H14ClNO4S and a molecular weight of 267.73 g/mol. Its structure features a chlorophenyl group, which is crucial for its interaction with various biochemical pathways, particularly those involved in detoxification .

This compound plays a pivotal role in metabolic pathways that facilitate the conjugation and excretion of chlorinated compounds. This process is predominantly mediated by enzymes such as glutathione S-transferase (GST), which catalyze the conjugation of reactive metabolites with glutathione, promoting their elimination from the body .

Key Mechanisms:

  • Detoxification : The compound aids in the detoxification of harmful substances, enhancing their solubility for renal excretion.
  • Enzyme Interaction : It interacts with specific enzymes involved in metabolic processes, contributing to our understanding of how organisms process chlorinated compounds .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Similar to other cysteine derivatives, it may enhance intracellular levels of glutathione (GSH), a critical antioxidant that protects cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine levels and inhibiting pro-inflammatory pathways .
  • Biomonitoring Role : It serves as a biomarker for exposure to environmental pollutants like 2-chloroprene, aiding in toxicological assessments .

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

Study on Detoxification Pathways

A study highlighted its role in detoxifying 2-chloroprene through mercapturic acid formation. Urinary excretion studies showed that individuals exposed to this compound exhibited increased levels of mercapturic acids, indicating effective detoxification processes .

Antioxidant Activity Investigation

Research exploring its antioxidant potential found that this compound significantly elevated GSH levels in cellular models exposed to oxidative stress, thereby mitigating cellular damage .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC9H14ClNO4SChlorophenyl group enhances detoxification capabilities.
N-Acetyl-L-cysteineC5H9NO3SKnown for antioxidant properties but lacks chlorinated aromatic structure.
N-Acetyl-S-(3-oxobutyl)-L-cysteineC9H15NO4SSimilar detoxification pathways without chlorophenyl group.

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